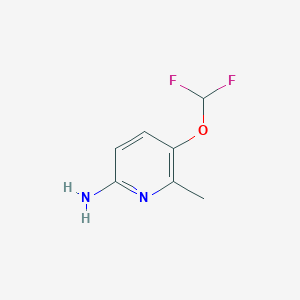

5-(Difluoromethoxy)-6-methylpyridin-2-amine

Beschreibung

5-(Difluoromethoxy)-6-methylpyridin-2-amine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at position 5, a methyl (-CH₃) group at position 6, and an amine (-NH₂) group at position 2. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, difluoromethoxy-containing compounds are often explored for their metabolic stability and lipophilicity, which enhance drug bioavailability .

Eigenschaften

IUPAC Name |

5-(difluoromethoxy)-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-4-5(12-7(8)9)2-3-6(10)11-4/h2-3,7H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYDWOBITDWFBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(Difluoromethoxy)-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The chemical structure of 5-(Difluoromethoxy)-6-methylpyridin-2-amine can be represented as follows:

The synthesis typically involves the introduction of difluoromethoxy and methyl groups into the pyridine ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and fluorination techniques using reagents like potassium fluoride in polar aprotic solvents such as DMSO.

The biological activity of 5-(Difluoromethoxy)-6-methylpyridin-2-amine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances lipophilicity, facilitating cell membrane penetration and binding to target sites.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit bacterial DNA gyrase and other critical enzymes, which can lead to antibacterial effects.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways involved in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that 5-(Difluoromethoxy)-6-methylpyridin-2-amine exhibits significant antimicrobial properties against a range of pathogens. Its Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.35 |

| Micrococcus luteus | 0.50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Cytotoxicity Studies

In vitro cytotoxicity assays using human cell lines (e.g., HaCat and Balb/c 3T3) revealed that 5-(Difluoromethoxy)-6-methylpyridin-2-amine has a favorable safety profile with low toxicity levels, making it suitable for further development in therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study evaluated the compound's efficacy against various bacterial strains, revealing strong inhibition against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Escherichia coli. The binding interactions were analyzed through molecular docking studies, showing favorable binding energies comparable to established antibiotics like ciprofloxacin.

- Antifungal Activity : Another investigation highlighted the compound's antifungal properties against Candida species, indicating its potential use in treating fungal infections. The study emphasized the importance of structural modifications in enhancing biological activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 5-(Difluoromethoxy)-6-methylpyridin-2-amine and Analogs

| Compound Name | CAS Number | Substituents (Positions) | Similarity Score | Molar Mass (g/mol) | pKa (Predicted) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 5-(Difluoromethoxy)-6-methylpyridin-2-amine | Not provided | -OCF₂H (5), -CH₃ (6), -NH₂ (2) | Reference | ~171.12* | ~2.5† | Not reported |

| 5-Ethoxy-6-methylpyridin-2-amine | 89943-11-3 | -OCH₂CH₃ (5), -CH₃ (6), -NH₂ (2) | 0.81 | 166.21 | ~3.0† | Not reported |

| 5-(Trifluoromethoxy)pyridin-2-amine | 73101-79-8 | -OCF₃ (5), -NH₂ (2) | 0.81 | 197.13 | ~1.8† | Not reported |

| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | 1315611-83-6 | -CF₂H (6), -F (5), -NH₂ (2) | 0.82‡ | 162.11 | 2.10 | 204.0 |

| 6-Methoxy-5-methylpyridin-3-amine | 867012-70-2 | -OCH₃ (6), -CH₃ (5), -NH₂ (3) | 0.96 | 152.18 | ~2.8† | Not reported |

*Estimated based on molecular formula (C₇H₈F₂N₂O).

†Predicted values based on substituent effects.

‡Similarity inferred from structural alignment.

Structural and Electronic Differences

Substituent Effects :

- 5-Ethoxy-6-methylpyridin-2-amine : The ethoxy group (-OCH₂CH₃) is less electron-withdrawing than difluoromethoxy, reducing the compound's acidity compared to the trifluoromethoxy analog .

- 5-(Trifluoromethoxy)pyridin-2-amine : The trifluoromethoxy group (-OCF₃) is more electronegative than -OCF₂H, lowering the pKa and enhancing resistance to oxidative metabolism .

- 6-(Difluoromethyl)-5-fluoropyridin-2-amine : Fluorine at position 5 and difluoromethyl at position 6 create a strong electron-deficient ring, increasing reactivity in nucleophilic substitution reactions .

Positional Isomerism: 6-Methoxy-5-methylpyridin-3-amine: The amine group at position 3 (vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.